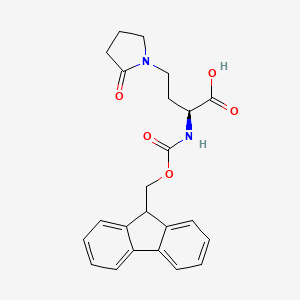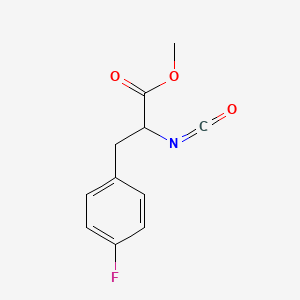
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate: is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a fluorophenyl group attached to a propionate backbone, with an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate typically involves the reaction of 4-fluoroaniline with methyl acrylate under controlled conditions to form the corresponding intermediate. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Ureas and Carbamates: From nucleophilic substitution reactions.
Amines: From reduction or hydrolysis reactions.
Oxides: From oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of polymers and coatings due to its reactive isocyanate group.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicinal Chemistry: Explored for its potential as a building block in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(4-chlorophenyl)-2-isocyanatopropionate
- Methyl 3-(4-bromophenyl)-2-isocyanatopropionate
- Methyl 3-(4-methylphenyl)-2-isocyanatopropionate
Comparison: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, or methyl analogs. The electronic effects of the fluorine atom can also impact the compound’s reactivity in chemical reactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10FNO3 |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
methyl 3-(4-fluorophenyl)-2-isocyanatopropanoate |
InChI |
InChI=1S/C11H10FNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
LGHLKJBYUBBGNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


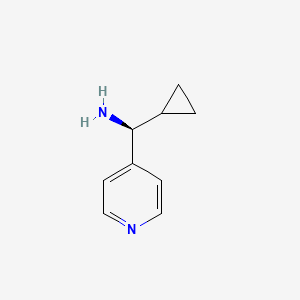
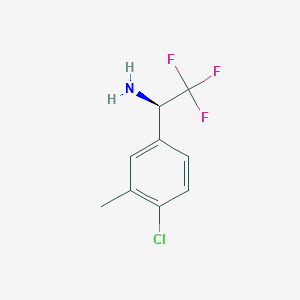
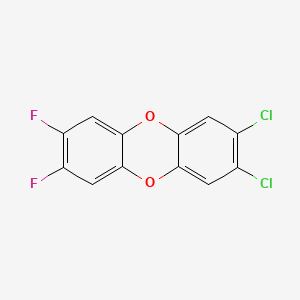
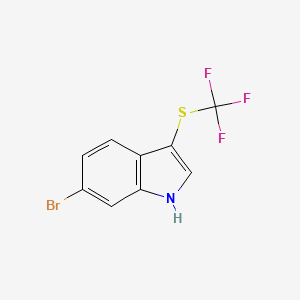
![1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol](/img/structure/B12848631.png)
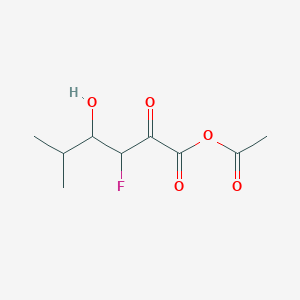
![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)
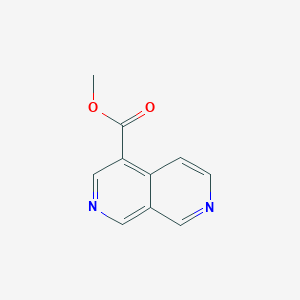

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
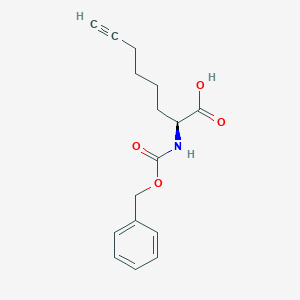
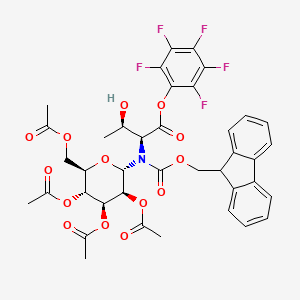
![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)
